3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE is a heterocyclic aromatic amine. It is a compound that has garnered significant interest due to its unique structure and potential applications in various fields. The compound consists of an imidazole ring fused with a pyridine ring, with amino and methyl substituents at specific positions, giving it distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2,3-diaminopyridine can undergo cyclization with suitable reagents to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines .
Scientific Research Applications
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of specific enzymes, influencing cellular pathways and processes .
Comparison with Similar Compounds
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can be compared with other similar compounds, such as:
2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE: This compound has a phenyl group instead of methyl groups, leading to different chemical and biological properties.
2-AMINO-3-METHYLIMIDAZO(4,5-B)PYRIDINE: With fewer methyl groups, this compound exhibits distinct reactivity and applications.
2-AMINO-6-METHYLIMIDAZO(4,5-B)PYRIDINE:
Properties
CAS No. |
57667-51-3 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3,5,6-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChI Key |
GQGRXBZBPOQBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1C)N(C(=N2)N)C |
Origin of Product |
United States |
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